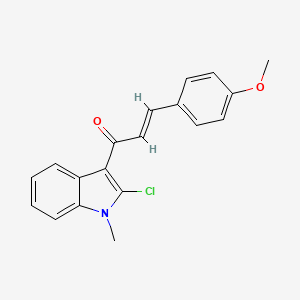![molecular formula C16H17Cl2N5S B13372608 N-({6-[(E)-2-(2,4-dichlorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine](/img/structure/B13372608.png)
N-({6-[(E)-2-(2,4-dichlorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({6-[2-(2,4-dichlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine is a complex organic compound that features a unique structure combining a triazole ring, a thiadiazole ring, and a dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({6-[2-(2,4-dichlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine typically involves multiple steps, starting with the preparation of the triazole and thiadiazole rings. These rings are then coupled with the dichlorophenyl group through a vinyl linkage. The final step involves the introduction of the N,N-diethylamine group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes. Techniques such as continuous flow chemistry might be employed to enhance production efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-({6-[2-(2,4-dichlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with hydroxyl or carbonyl groups, while reduction could produce a fully saturated compound.
Applications De Recherche Scientifique
N-({6-[2-(2,4-dichlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which N-({6-[2-(2,4-dichlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroform: An organochlorine compound used as a solvent.
Trichloroethylene: Another organochlorine compound with industrial applications.
Dichloromethane: A commonly used solvent in organic synthesis.
Uniqueness
N-({6-[2-(2,4-dichlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine is unique due to its combination of a triazole ring, a thiadiazole ring, and a dichlorophenyl group. This structure imparts specific chemical and biological properties that are not found in simpler organochlorine compounds .
Propriétés
Formule moléculaire |
C16H17Cl2N5S |
|---|---|
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
N-[[6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-ethylethanamine |
InChI |
InChI=1S/C16H17Cl2N5S/c1-3-22(4-2)10-14-19-20-16-23(14)21-15(24-16)8-6-11-5-7-12(17)9-13(11)18/h5-9H,3-4,10H2,1-2H3/b8-6+ |
Clé InChI |
GDCAZVOIYYWQHQ-SOFGYWHQSA-N |
SMILES isomérique |
CCN(CC)CC1=NN=C2N1N=C(S2)/C=C/C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CCN(CC)CC1=NN=C2N1N=C(S2)C=CC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Benzofuran-2-yl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372541.png)
![2-(Diethylamino)ethyl 4-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B13372545.png)
![[2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B13372547.png)
![3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372555.png)
![8-tert-butyl-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372557.png)
![[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl sulfide](/img/structure/B13372565.png)
![5-benzyl-8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13372566.png)

![3-(3-isobutyl-1H-pyrazol-5-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372579.png)
![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B13372582.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372597.png)
![N-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine](/img/structure/B13372601.png)
![3-(1-Benzofuran-2-yl)-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372602.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13372610.png)
